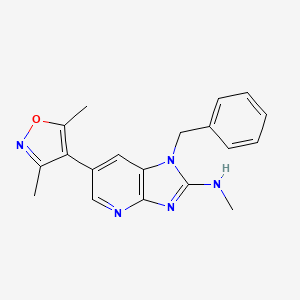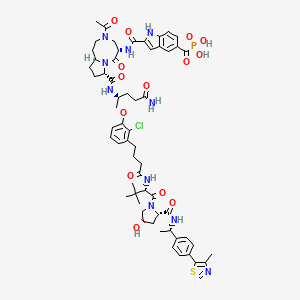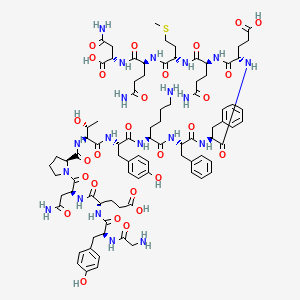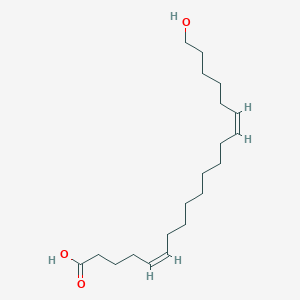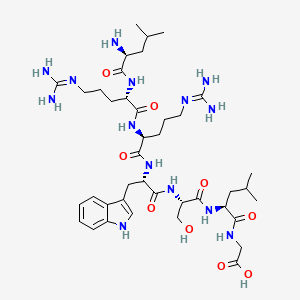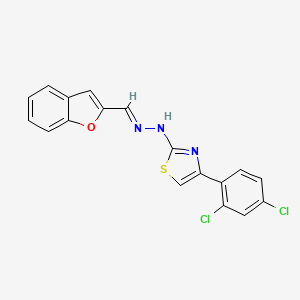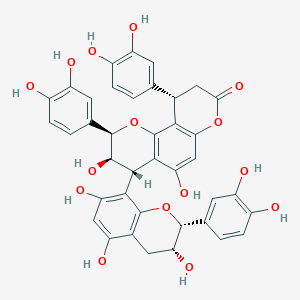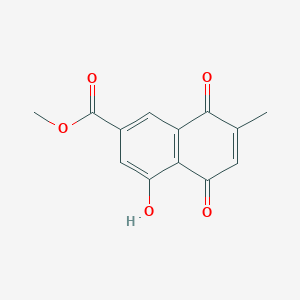
Pdk4-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pdk4-IN-2 is a small molecule inhibitor specifically targeting pyruvate dehydrogenase kinase 4 (PDK4). Pyruvate dehydrogenase kinase 4 is an enzyme that plays a crucial role in the regulation of glucose metabolism by inhibiting the pyruvate dehydrogenase complex. This inhibition leads to a decrease in the conversion of pyruvate to acetyl coenzyme A, thereby reducing the entry of pyruvate into the tricarboxylic acid cycle and promoting glycolysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pdk4-IN-2 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often using reagents such as halides, amines, and alcohols.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and reduce production costs. Key considerations include:
Reaction Temperature and Pressure: Optimizing these parameters to ensure maximum yield and purity.
Catalysts and Reagents: Using cost-effective and readily available catalysts and reagents.
Purification Techniques: Employing large-scale purification methods such as high-performance liquid chromatography (HPLC) and crystallization.
化学反応の分析
Types of Reactions
Pdk4-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halides, amines, and alcohols are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being modified. For example:
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced derivatives with different functional groups.
Substitution: Substituted derivatives with new functional groups.
科学的研究の応用
Pdk4-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of pyruvate dehydrogenase kinase 4 in metabolic pathways.
Biology: Employed in cellular and molecular biology research to investigate the regulation of glucose metabolism.
Medicine: Explored as a potential therapeutic agent for metabolic diseases such as diabetes and cancer.
Industry: Utilized in the development of new drugs targeting metabolic pathways.
作用機序
Pdk4-IN-2 exerts its effects by specifically inhibiting pyruvate dehydrogenase kinase 4. This inhibition prevents the phosphorylation of the pyruvate dehydrogenase complex, thereby maintaining its active form. As a result, the conversion of pyruvate to acetyl coenzyme A is promoted, enhancing the entry of pyruvate into the tricarboxylic acid cycle and reducing glycolysis. The molecular targets and pathways involved include:
Pyruvate Dehydrogenase Complex: The primary target of this compound.
Glycolysis and Tricarboxylic Acid Cycle: Pathways affected by the inhibition of pyruvate dehydrogenase kinase 4.
類似化合物との比較
Pdk4-IN-2 is unique compared to other pyruvate dehydrogenase kinase inhibitors due to its specificity for pyruvate dehydrogenase kinase 4. Similar compounds include:
Pyruvate Dehydrogenase Kinase 1 Inhibitors: Target pyruvate dehydrogenase kinase 1 with different specificity and effects.
Pyruvate Dehydrogenase Kinase 2 Inhibitors: Target pyruvate dehydrogenase kinase 2, affecting different metabolic pathways.
Pyruvate Dehydrogenase Kinase 3 Inhibitors: Target pyruvate dehydrogenase kinase 3, with distinct biological effects.
This compound stands out due to its targeted inhibition of pyruvate dehydrogenase kinase 4, making it a valuable tool in research and potential therapeutic applications.
特性
分子式 |
C13H10O5 |
|---|---|
分子量 |
246.21 g/mol |
IUPAC名 |
methyl 4-hydroxy-7-methyl-5,8-dioxonaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H10O5/c1-6-3-9(14)11-8(12(6)16)4-7(5-10(11)15)13(17)18-2/h3-5,15H,1-2H3 |
InChIキー |
LYFCHMYCNHQFNJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C2=C(C1=O)C=C(C=C2O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


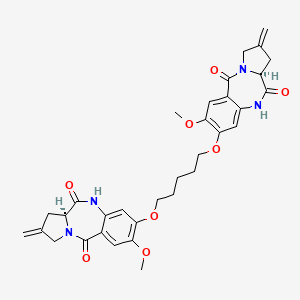
![(4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone](/img/structure/B12368051.png)
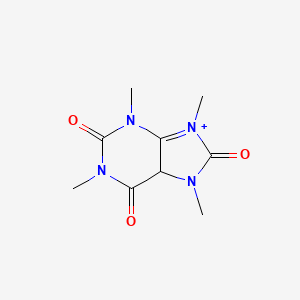
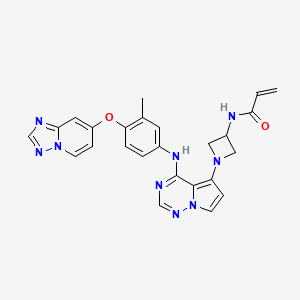
![tripotassium;(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12368062.png)
